Dimethyl 2-(hydroxyimino)malonate

Materials Chemistry Coordination Chemistry Thin Film Deposition

Dimethyl 2-(hydroxyimino)malonate (CAS 42937-74-6) is an irreplaceable oxime-ester building block where generic substitution fails. Its dimethyl ester topology provides a critical steric/electronic environment that diethyl or benzyl analogs cannot replicate—directly impacting reaction kinetics and intermediate stability. Essential for the mild synthesis of [Zn₄O] clusters for electronic-grade ZnO thin films (transistors, sensors, TCOs), asymmetric α-amino acid synthesis via oxime reduction, and regioselective heterocycle construction (pyrroles, isoxazoles, pyridines). Available in ≥98% purity with full traceability. Order now to secure reproducible, high-fidelity synthetic outcomes.

Molecular Formula C5H7NO5
Molecular Weight 161.11 g/mol
CAS No. 42937-74-6
Cat. No. B1337081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(hydroxyimino)malonate
CAS42937-74-6
Molecular FormulaC5H7NO5
Molecular Weight161.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(=NO)C(=O)OC
InChIInChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3
InChIKeyGLFGXQYUPFIXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(Hydroxyimino)malonate (CAS 42937-74-6): A Multifunctional Oxime-Ester Building Block for Precision Synthesis


Dimethyl 2-(hydroxyimino)malonate (CAS 42937-74-6), also known as dimethyl isonitrosomalonate or dimethyl mesoxalate oxime, is an oxime-ester derivative with the molecular formula C₅H₇NO₅ and a molecular weight of 161.11 g/mol [1]. It is characterized by a central hydroxyimino group flanked by two methoxycarbonyl moieties, which confers dual reactivity as both an oxime and a malonic ester derivative . The compound is typically a solid with a melting point range of 55–62 °C or 70–72 °C depending on purity and crystallization . Its calculated partition coefficient (XLogP3) is 1.1, indicating moderate lipophilicity [1].

Dimethyl 2-(Hydroxyimino)malonate: Why Its Unique Molecular Architecture Prevents Simple Substitution


The substitution of dimethyl 2-(hydroxyimino)malonate with generic alternatives is frequently unsuccessful due to the compound's distinct molecular topology and the critical interplay between its hydroxyimino and methoxycarbonyl groups. The methyl esters confer a specific steric and electronic environment that differs significantly from ethyl, benzyl, or other alkyl analogs, directly impacting reaction kinetics, solubility, and the stability of key intermediates [1]. The hydroxyimino group participates in both hydrogen-bonding and metal-chelation interactions that are exquisitely sensitive to the steric hindrance and electron density provided by the adjacent ester groups, a property that cannot be replicated by simple malonates or isolated oxime functionalities [2]. Consequently, attempts at generic substitution often lead to altered reaction pathways, reduced yields, or the formation of undesired byproducts, making the procurement of this specific dimethyl ester essential for reproducible and high-fidelity synthetic outcomes.

Quantitative Evidence for Selecting Dimethyl 2-(Hydroxyimino)malonate (42937-74-6) over Analogues


Superior Atom Economy and Synthetic Efficiency in Metal Precursor Synthesis

In the synthesis of zinc complexes as precursors for electronic-grade ZnO, dimethyl 2-(hydroxyimino)malonate (dmm-NOH) directly forms multinuclear complexes with zinc, yielding a defined [Zn₄O(dmm-NO)₆] cluster [1]. This direct synthesis from hydrozincite or zinc 2-propoxide demonstrates high atom economy without requiring protecting group strategies [1]. In contrast, the diethyl analog (CAS 6829-41-0) requires more forcing conditions and yields less-defined mixtures under identical protocols due to its lower acidity and increased steric bulk around the ester groups [2].

Materials Chemistry Coordination Chemistry Thin Film Deposition

Distinct Physicochemical Profile Dictates Handling and Purification Protocols

The dimethyl ester exhibits a melting point range of 55–62 °C to 70–72 °C , which is significantly lower than the melting point of its diethyl analog, which is reported as 86.5–88 °C . This ~15–30 °C difference in melting point has direct implications for compound handling and purification. The dimethyl ester is a low-melting solid at ambient temperatures, often easier to handle as a liquid, whereas the diethyl analog is a higher-melting crystalline solid requiring different recrystallization and storage strategies . The predicted pKa of 6.96 ± 0.10 for the dimethyl ester indicates it is a weak acid, a property that influences its solubility and reactivity under various pH conditions compared to the diethyl analog which has a pKa of approximately 7.2 (predicted).

Process Chemistry Analytical Chemistry Pharmaceutical Intermediates

Enhanced Lipophilicity for Organic Phase Reactions and Chromatography

The calculated partition coefficient (XLogP3) for dimethyl 2-(hydroxyimino)malonate is 1.1 [1]. While direct XLogP3 data for the diethyl analog (CAS 6829-41-0) is not uniformly available in the same databases, a class-level inference based on ester chain length (methyl vs. ethyl) and molecular weight (161.11 vs. 189.17 g/mol) indicates that the diethyl analog would have a higher lipophilicity (estimated XLogP ~1.8–2.2) [2]. The dimethyl ester's moderate lipophilicity is advantageous for reactions requiring a balance between organic solubility and aqueous workup, often providing better phase separation and chromatographic resolution than more lipophilic or hydrophilic analogs.

Medicinal Chemistry Organic Synthesis Separation Science

Key Research and Industrial Scenarios for Dimethyl 2-(Hydroxyimino)malonate (42937-74-6)


Synthesis of Well-Defined Metal Complexes for Thin Film Deposition

As established by Hoffmann and Schneider (2014), dimethyl 2-(hydroxyimino)malonate is uniquely suited for the direct synthesis of multinuclear zinc complexes used as precursors for electronic-grade ZnO [1]. The dimethyl ester's ability to form discrete [Zn₄O(dmm-NO)₆] clusters under mild conditions, without the need for protecting groups or harsh reaction media, makes it a critical building block for researchers developing solution-processed thin films for transistors, sensors, and transparent conductive oxides.

Intermediate for α-Amino Acid and Pharmaceutical Building Block Synthesis

The compound serves as a key intermediate in the synthesis of α-amino acid derivatives via reduction of the hydroxyimino group [2]. While the diethyl analog is more commonly cited in the literature for this application, the dimethyl ester offers a distinct physical property profile that can be advantageous in specific synthetic sequences, particularly where the methyl ester is the desired final protecting group or where a more acidic and less sterically hindered intermediate is required [3].

Precursor for Heterocyclic Scaffolds via Cycloaddition and Cyclization

Hydroxyimino malonates are valuable starting materials for the preparation of diverse heterocyclic systems, including pyrroles, isoxazoles, pyridines, and isoquinolines [4]. The dimethyl ester's specific steric and electronic properties can influence the regioselectivity and yield of these cyclizations, making it a preferred reagent for the synthesis of nitrogen-containing heterocycles with potential biological activity [5].

Reagent in Analytical Method Development and Quality Control

Due to its well-defined purity (typically 98% by GC ) and distinct physicochemical properties, dimethyl 2-(hydroxyimino)malonate is utilized as a reference standard in analytical method development and validation. Its consistent quality and traceability are critical for ensuring the accuracy of HPLC, GC, and LC-MS methods used in pharmaceutical quality control and regulatory submissions [6].

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